molecular formula C18H16N6O B14924708 N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14924708
M. Wt: 332.4 g/mol
InChI Key: FNAVRPURIOIAIT-UHFFFAOYSA-N
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Description

N~2~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrole ring, a phenyl group, and a triazolopyrimidine moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrrole derivative. One common method involves the reaction of 1H-pyrrole with a suitable phenyl derivative under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving triazolopyrimidine precursors to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N~2~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N2-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of pyrrole, phenyl, and triazolopyrimidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-(3-pyrrol-1-ylphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H16N6O/c1-13(14-6-4-7-15(12-14)23-9-2-3-10-23)20-17(25)16-21-18-19-8-5-11-24(18)22-16/h2-13H,1H3,(H,20,25)

InChI Key

FNAVRPURIOIAIT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=C2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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